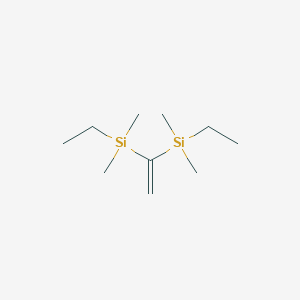
Silane, ethenylidenebis[ethyldimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethenylidenebis[ethyldimethyl-: is a chemical compound with the molecular formula C_10H_24Si_2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silane, ethenylidenebis[ethyldimethyl- can be synthesized through several methods. One common method involves the reaction of ethyldimethylchlorosilane with a suitable vinylidene compound under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of silane, ethenylidenebis[ethyldimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, ethenylidenebis[ethyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The ethyl and methyl groups can be substituted with other organic groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
Silane, ethenylidenebis[ethyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of silane, ethenylidenebis[ethyldimethyl- involves its ability to form stable bonds with both organic and inorganic substrates. The silicon atoms in the compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds. This property makes it an effective coupling agent and adhesion promoter in various applications.
Comparaison Avec Des Composés Similaires
Silane (SiH_4): A simpler silane compound used as a precursor for silicon production.
Trimethylsilyl chloride (C_3H_9SiCl): Used in organic synthesis for introducing trimethylsilyl groups.
Vinyltrimethoxysilane (C_5H_12O_3Si): Employed as a coupling agent and adhesion promoter.
Uniqueness: Silane, ethenylidenebis[ethyldimethyl- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates. This versatility makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
824985-53-7 |
|---|---|
Formule moléculaire |
C10H24Si2 |
Poids moléculaire |
200.47 g/mol |
Nom IUPAC |
ethyl-[1-[ethyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h3,8-9H2,1-2,4-7H3 |
Clé InChI |
WSDSVLUEFAVWCP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)C(=C)[Si](C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


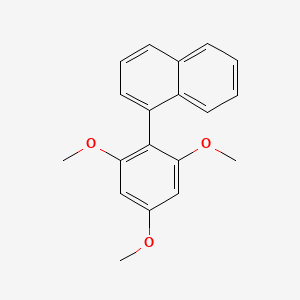
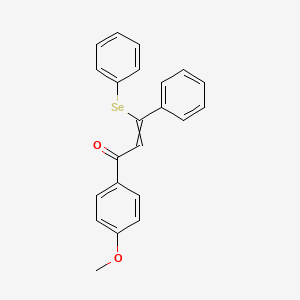
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
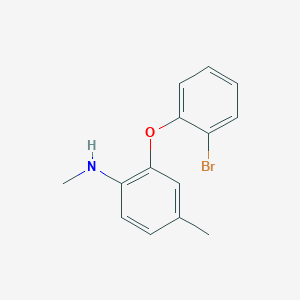
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
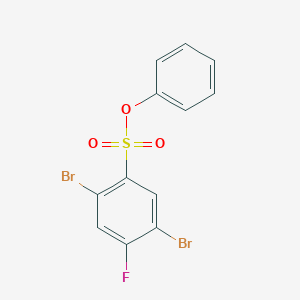
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
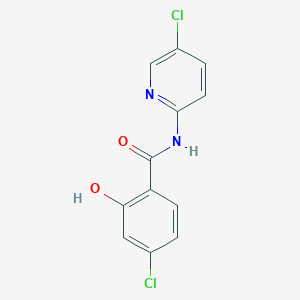
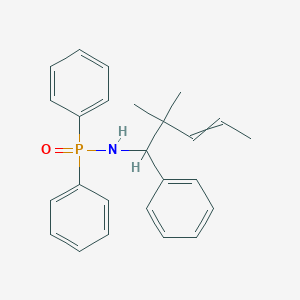
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
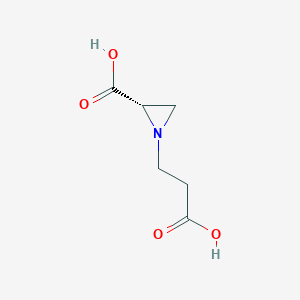
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
